molecular formula C9H8BrClO2 B12331420 3-(2-Bromo-3-chlorophenyl)propanoic acid

3-(2-Bromo-3-chlorophenyl)propanoic acid

Cat. No.: B12331420
M. Wt: 263.51 g/mol
InChI Key: CSTAYXRXZDQBAX-UHFFFAOYSA-N
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Description

3-(2-Bromo-3-chlorophenyl)propanoic acid is an organic compound with the molecular formula C9H8BrClO2 and a molecular weight of 263.52 g/mol . This compound is characterized by the presence of both bromine and chlorine atoms attached to a phenyl ring, making it a halogenated aromatic carboxylic acid. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-3-chlorophenyl)propanoic acid typically involves the bromination and chlorination of a phenylpropanoic acid precursor. One common method includes the following steps:

    Bromination: The phenylpropanoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom at the ortho position relative to the carboxylic acid group.

    Chlorination: The brominated intermediate is then subjected to chlorination using a chlorinating agent like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the meta position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

    Bulk Reactors: Large-scale reactors are used to carry out the bromination and chlorination reactions under controlled conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-3-chlorophenyl)propanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine and chlorine atoms to hydrogen, yielding a dehalogenated product.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

Major Products

    Substitution: Products include various substituted phenylpropanoic acids depending on the nucleophile used.

    Oxidation: Products include ketones or carboxylic acids.

    Reduction: Products include dehalogenated phenylpropanoic acids.

Scientific Research Applications

3-(2-Bromo-3-chlorophenyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-3-chlorophenyl)propanoic acid involves its interaction with molecular targets through its halogenated aromatic ring. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity to various targets. The carboxylic acid group can form hydrogen bonds, further stabilizing interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Bromophenyl)propanoic acid
  • 3-(3-Chlorophenyl)propanoic acid
  • 3-(4-Bromophenyl)propanoic acid
  • 3-(2,5-Dichlorophenyl)propanoic acid

Uniqueness

3-(2-Bromo-3-chlorophenyl)propanoic acid is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This dual halogenation can enhance its binding affinity and specificity in various applications, making it a valuable compound in research and industrial settings.

Properties

Molecular Formula

C9H8BrClO2

Molecular Weight

263.51 g/mol

IUPAC Name

3-(2-bromo-3-chlorophenyl)propanoic acid

InChI

InChI=1S/C9H8BrClO2/c10-9-6(4-5-8(12)13)2-1-3-7(9)11/h1-3H,4-5H2,(H,12,13)

InChI Key

CSTAYXRXZDQBAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Br)CCC(=O)O

Origin of Product

United States

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